molecular formula C17H14Cl2N2O B13407680 3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide

3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide

Cat. No.: B13407680
M. Wt: 333.2 g/mol
InChI Key: IUHCQHKTHCKDBY-BYHMIWLJSA-N
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Description

3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichloro groups and a phenylbutenylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide typically involves the reaction of 3,4-dichlorobenzohydrazide with 4-phenylbut-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-n’-[(3-ethoxy-4-hydroxybenzylidene)]benzohydrazide
  • 3,4-Dichloro-n’-[(E)-2,2,2-trifluoroethylidene]benzohydrazide
  • 3,4-Dichloro-n’-[(E)-(3-chloro-4-methoxyphenyl)methylene]benzohydrazide

Uniqueness

3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the phenylbutenylidene moiety, which distinguishes it from other similar compounds

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H14Cl2N2O/c1-12(7-8-13-5-3-2-4-6-13)20-21-17(22)14-9-10-15(18)16(19)11-14/h2-11H,1H3,(H,21,22)/b8-7+,20-12+

InChI Key

IUHCQHKTHCKDBY-BYHMIWLJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)Cl)Cl)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)Cl)Cl)C=CC2=CC=CC=C2

Origin of Product

United States

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